molecular formula C8H12O3 B141377 Ethyl 3-cyclopropyl-3-oxopropanoate CAS No. 24922-02-9

Ethyl 3-cyclopropyl-3-oxopropanoate

Cat. No. B141377
CAS RN: 24922-02-9
M. Wt: 156.18 g/mol
InChI Key: LFSVADABIDBSBV-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropyl-3-oxopropanoate is a chemical compound that belongs to the family of cyclopropyl esters. These compounds are characterized by a three-membered cyclopropane ring attached to an ester functional group. The presence of the cyclopropane ring is known to impart unique chemical and physical properties to these molecules due to the ring strain and the potential for interesting reactivity.

Synthesis Analysis

The synthesis of cyclopropyl-containing esters can be achieved through various methods. For instance, ethyl 2-(2-chloroethyl)acrylate has been used as a versatile α-cyclopropylester cation synthon, reacting efficiently with different nucleophiles through Michael addition followed by intramolecular capture of the incipient ester enolate to afford functionalized cyclopropane esters in high yields . Another approach involves the reaction of ethyl cyanoacetate with carbon disulfide and ethyl 4-chloroacetoacetate to synthesize substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, which regioselectively involves the ester group .

Molecular Structure Analysis

Chemical Reactions Analysis

Cyclopropane-containing esters participate in various chemical reactions. For example, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the cationic polymerization of N-vinylcarbazole, demonstrating the reactivity of the cyclopropane moiety under certain conditions . Additionally, the reaction of small-size cycloalkane rings with RuO4 has been shown to lead to oxidative ring opening, as seen with ethyl 2,2-dimethoxycyclopropane-1-carboxylates .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Transformations

  • Ethyl 3-cyclopropyl-3-oxopropanoate has been used in various synthesis and chemical transformation processes. For instance, it is involved in the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, a process based on the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate (Larionova et al., 2013). Additionally, it has been used in the copper-catalyzed Buchner reaction of ethyl 3-arylmethylamino-2-diazo-3-oxopropanoates, demonstrating N-substituent-controlled chemoselectivity (Jing Liu et al., 2017).

Analytical and Bioanalytical Methods

  • Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with potent acetylcholinesterase inhibition property, has been quantitatively measured using a bioanalytical method developed and validated according to USFDA guidelines. This method includes in vitro metabolite profiling using Liquid Chromatography-Mass Spectrometry (Nemani et al., 2018).

Application in Organic Synthesis

  • In organic synthesis, ethyl 3-aryl-3-oxopropanoates have been utilized for asymmetric reduction to the corresponding alcohols using the fungus Rhizopus arrhizus and other Rhizopus species, demonstrating enantioselectivity (Salvi & Chattopadhyay, 2006). It has also been used in the synthesis of heterocycles with a cyclopropyl substituent, involving reactions with chloroacetone and ammonia, benzaldehyde and ammonia, and benzoquinone (Pokhodylo et al., 2010).

Facilitation of Chemical Reactions

  • Ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates have been prepared from reactions involving ethyl 3-bromo-2-oxopropanoate in the presence of anhydrous potassium phosphate, demonstrating the role of ethyl 3-cyclopropyl-3-oxopropanoate in facilitating certain chemical reactions (Ge et al., 2006).

Anticancer Potential

  • The anticancer potential of certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides, synthesized from ethyl 3-hydrazinyl-3-oxopropanoate, has been investigated, showing significant activity against HT-29 colon cancer cell line and moderate activity against leukemia K562 cell line (Abdel‐Aziz et al., 2013).

Miscellaneous Applications

  • Ethyl 3-aryl-3-oxopropanoates have also been utilized in the synthesis of polysubstituted pyrroles, providing a method for the introduction of various functional groups into the pyrrole ring (Urbanaitė & Čikotienė, 2016). They are also involved in the transformation of carboxylic acid esters into 2-substituted allyl halides, which are key intermediates in the synthesis of compounds like racemic ipsenol and ipsdienol, components of a beetle pheromone (Matyushenkov & Kulinkovich, 2006).

Safety And Hazards

Ethyl 3-cyclopropyl-3-oxopropanoate is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 3-cyclopropyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-8(10)5-7(9)6-3-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSVADABIDBSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294564
Record name ethyl 3-cyclopropyl-3-oxopropanoate
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyclopropyl-3-oxopropanoate

CAS RN

24922-02-9
Record name Ethyl 3-cyclopropyl-3-oxopropanoate
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Record name Ethyl 3-cyclopropyl-3-oxopropanoate
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Record name 24922-02-9
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Record name ethyl 3-cyclopropyl-3-oxopropanoate
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Synthesis routes and methods I

Procedure details

To a cooled (-70° C.) solution of monoethyl malonate (33.97 g, 257.10 mmol) in THF (639 mL) was added n-BuLi (1.6M in hexanes, 319 mL, 514.19 mmol) and the mixture was stirred under an argon atmosphere for 15 min. The resulting solution was cooled to -65° C. and cyclopropanecarbonyl chloride (15.55 g, 148.77 mmol) was added. The reaction mixture was stirred for 1 h and then allowed to warm up to room temperature. Some drops of water were added and THF was removed. The residue was taken up in 1N HCl/Et2O and extracted with Et2O. The organic phase was washed with saturated NaHCO3, dried and concentrated to a residue. This was purified by chromatography on silica gel (hexane-EtOAc mixtures of increasing polarity) to afford the title compound as a yellow oil (14.7 g, 63%).
Quantity
33.97 g
Type
reactant
Reaction Step One
Name
Quantity
639 mL
Type
solvent
Reaction Step One
Quantity
319 mL
Type
reactant
Reaction Step Two
Quantity
15.55 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
63%

Synthesis routes and methods II

Procedure details

To a stirred solution of 23.8 g ethyl hydrogen malonate (180 mmoles) in 350 mL of dry THF, and cooled to -75° C. under nitrogen atmosphere, was added dropwise 145 mL of 2.5M n-butyllithium in hexane (363 mmoles), keeping the temperature below -55° C. The resultant suspension was warmed to ca. 0° C. and held at 0° to 10° C. for 20 minutes; it was then recooled to ←70° C. and cyclopropanecarbonyl chloride (10.0 mL, 11.5 g, 109 mmoles) was added dropwise. with stirring, maintaining the temperature below -60° C. It was then warmed to room temperature, diluted with 300 mL of ether, and carefully treated, with stirring, with 25 mL of concentrated hydrochloric acid in 200 mL of water. The phases were separated, the organic phase was washed once with water, and the aqueous phases were combined. The aqueous phases were extracted three times with ether, the ether phases combined, washed once with water, and combined with the original organic phase. Finally, the entire organic phase was washed once with saturated aqueous NaHCO3, dried over MgSO4, and the ether evaporated to give 14.9 g crude product. Distillation under reduced pressure gave 9.8 g final product, bp 88°-92° C./5 mm Hg. (Lit. 90°-95° C./4 mm Hg).
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two
Quantity
363 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of 2-oxazolydone (20.8 g) in tetrahydrofuran (750 ml) was added n-butyllithium (1.56 M hexane solution, 153 ml) at −78° C. and the mixture was stirred at the same temperature for 30 minutes. To the reaction mixture was added a solution of cyclopropanecarbonyl chloride (25 g) in tetrahydrofuran (50 ml) at −78° C. over 30 minutes. The mixture was stirred for 14 hours while gradually raising the temperature to room temperature. The reaction mixture was poured into ice-water and the mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The extract was concentrated under reduced pressure and the obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (1:1)) to give white crystals (26 g). A mixture of the obtained white crystals (10 g), ethyl bromoacetate (21.5 ml) and zinc powder (25.3 g) in tetrahydrofuran (300 ml) was ultrasonicated for 2 hours and heated under reflux for 2 hours. To the reaction mixture was added 10% hydrochloric acid and the insoluble material was filtered off through Celite. The filtrate was extracted with ethyl acetate, and the extract was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The extract was concentrated under reduced pressure and the obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (1:1)) to give ethyl 3-cyclopropyl-3-oxopropionate (5.7 g) as a yellow oil. Subsequently, the title compound was prepared from 2-chlorobenzaldehyde, 3-aminopyrazole and ethyl 3-cyclopropyl-3-oxopropionate in the same manner as in Example 275.
[Compound]
Name
crystals
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
25.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2.59 g of 1-amino-3-cyclopropyl-3-p-trifluoromethylphenoxy-propane (obtainable by a condensation reaction of ethyl cyclopropanecarboxylate with ethyl acetate to give ethyl 3-cyclopropyl-propan-3-on-1-oate; reduction of the latter to ethyl 3-cyclopropyl-propan-3-ol-1-oate; reaction of the latter with p-trifluoromethylphenol analogously to Example 3, to give ethyl 3-cyclopropyl-3-p-trifluoromethylphenoxy-propanoate; reaction with NH3 to give the amide; and reduction of the latter with LiAlH4) and 1.5 g of benzaldehyde in 25 ml of toluene is boiled for one hour under a water separator. The solution of the resulting 1-benzylideneamino-3-cyclopropyl-3-p-trifluoromethylphenoxy-propane is heated with 5 g of methyl iodide for 12 hours at 150° in a tube and then evaporated. The resulting quaternary salt is boiled for 10 minutes in 90% ethanol. The mixture is again evaporated, the residue is taken up in dilute hydrochloric acid and the benzaldehyde which has been split off is removed by extraction with ether. The acid, aqueous solution is rendered alkaline with sodium hydroxide solution and worked up in the customary manner. 1-Methylamino-3-cyclopropyl-3-p-trifluoromethylphenoxypropane is obtained. Rf 0.22 (A).
[Compound]
Name
1-amino-3-cyclopropyl-3-p-trifluoromethylphenoxy-propane
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-cyclopropyl-3-oxopropanoate
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Ethyl 3-cyclopropyl-3-oxopropanoate

Citations

For This Compound
33
Citations
WF Berkowitz, AA Ozorio - The Journal of Organic Chemistry, 1971 - ACS Publications
… Ethyl 3-Cyclopropyl-3-oxopropanoate (la).—-Keto ester la was prepared by modification of the procedure of Johnson87 using 25.0 g (0.30 mol) of cyclopropyl methyl ketone (3a) in 70 …
Number of citations: 23 pubs.acs.org
NG Giri, I Althagafi, T Ghatak, R Pratap - ChemistrySelect, 2023 - Wiley Online Library
… ketone, and under similar reaction conditions, ethyl 3-cyclopropyl-3-oxopropanoate was afforded. … methyl ketone and good yield of ethyl 3-cyclopropyl-3-oxopropanoate was obtained. …
T Sugimura, S Nakagawa, A Tai - Bulletin of the Chemical Society of …, 2002 - journal.csj.jp
… Ethyl 3-Cyclopropyl-3-oxopropanoate. The hydrogenation of ethyl 3-cyclopropyl-3-oxopropanoate was carried out at 60 C for 73 h to give (S)-ethyl 3-cyclopropyl-3-hydroxypropanoate. …
Number of citations: 64 www.journal.csj.jp
DH Lee, SH Seo, L Gotina, AN Pae… - Bulletin of the Korean …, 2022 - Wiley Online Library
… In order to synthesize derivatives of the designed compound 9, commercially available ethyl 3-cyclopropyl-3-oxopropanoate (11) was condensed with triethoxymethane to produce 12 (…
Number of citations: 1 onlinelibrary.wiley.com
E Jahngen, J Mallett, R O'Connor, S Fischer - Arkivoc, 2007 - arkat-usa.org
… However, in β-keto esters such as ethyl 3-cyclopropyl-3oxopropanoate the literature shows that during pyrolysis thermal decarboxylation leads to 2cyclopentenones12. This only occurs …
Number of citations: 3 www.arkat-usa.org
SS Capomolla, NK Lim, H Zhang - Organic letters, 2015 - ACS Publications
… A cyclopropyl group can be readily incorporated in the 3-position of tetrahydroindolizine 1b in 50% yield when ethyl 3-cyclopropyl-3-oxopropanoate (3b) was employed (Table 2, entry 2)…
Number of citations: 19 pubs.acs.org
X Tang, M Ning, Y Ye, Y Gu, H Yan, Y Leng… - Bioorganic & Medicinal …, 2021 - Elsevier
… Cycloaddition of compound 3a with ethyl 3-cyclopropyl-3-oxopropanoate provided ethyl ester 4a with a moderate yield. Then the ethyl ester 4a was reduced by LiAlH 4 to give the …
Number of citations: 1 www.sciencedirect.com
D Norton, WG Bonnette, JF Callahan… - Journal of Medicinal …, 2021 - ACS Publications
… A mixture of ethyl 3-cyclopropyl-3-oxopropanoate 57 (0.731 g, 4.69 mmol) and DMF-dimethyl acetal (0.614 g, 5.15 mmol) was stirred in a microwave reactor at 130 C for 15 min. After …
Number of citations: 14 pubs.acs.org
Z Li, J Dong, X Chen, Q Li, Y Zhou… - The Journal of Organic …, 2015 - ACS Publications
… Remarkably, when ethyl 3-cyclopropyl-3-oxopropanoate 2e was employed as the substrate, 2-cyclopropyl-substituted quinazolinone 3e was elaborated in 95% yield, with the strained …
Number of citations: 102 pubs.acs.org
J Zhu, L Han, Y Diao, X Ren, M Xu, L Xu… - Journal of Medicinal …, 2015 - ACS Publications
… Alternatively, to generate compounds 25–56, we adopted one-pot strategies by the treatment of ethyl 3-cyclopropyl-3-oxopropanoate or ethyl 4,4-dimethyl-3-oxopentanoate or ethyl 3-…
Number of citations: 52 pubs.acs.org

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